Tert-butyl 2-oxopropanoate
Overview
Description
Scientific Research Applications
Catalytic Asymmetric Synthesis Tert-butyl 2-oxopropanoate is used in catalytic asymmetric synthesis. For instance, enantioenriched tert-butyl 3,3-diarylpropanoates, valuable building blocks in organic synthesis, are prepared through asymmetric rhodium-catalyzed conjugate addition. This method involves arylboronic acids and unsaturated tert-butyl esters, achieving high enantioselectivity and yields (Paquin et al., 2005).
Influence in Medicinal Chemistry The tert-butyl group, a common motif in medicinal chemistry, often modulates properties like lipophilicity and metabolic stability when incorporated into bioactive compounds. Alternative substituents, including this compound, are evaluated for their impact on physicochemical and pharmacokinetic properties in drug discovery (Westphal et al., 2015).
Analytical Methodology In the analysis of alpha-oxocarboxylates and alpha-oxoacids (disinfection byproducts in ozonated water), tert-butyl methyl ether, a derivative of this compound, is used in derivatization and extraction processes. This study highlights the impact of metal cations in water on the quantitative determination of these analytes, emphasizing the importance of matrix characterization in analytical methods (Urbansky, 2000).
Multicomponent Chemical Reactions this compound is involved in multicomponent chemical reactions. An example includes the iron-catalyzed ring-opening of cyclopropanols with alkenes and tert-butyl hydroperoxide. This process enables the incorporation of a β-carbonyl fragment and a peroxy unit, facilitating efficient access to 5-oxo peroxides (Lou et al., 2021).
Structural Elucidation in Organic Chemistry Tert-butyl esters of 2,3-diaryl-3-arylaminopropanoic acids, related to this compound, are used in stereoselective synthesis, isolation, and structural elucidation. This research provides insights into the influence of substituents on spectroscopic characteristics and conformations, contributing to the understanding of organic compounds' electronic structure and optical properties (Tasheva & Zareva, 2011).
Mechanism of Action
Target of Action
Tert-butyl 2-oxopropanoate is a chemical compound with the molecular formula C7H12O3 The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. It’s worth noting that compounds with a tert-butyl group have been found to exhibit unique reactivity patterns, with implications in biosynthetic and biodegradation pathways .
Properties
IUPAC Name |
tert-butyl 2-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)6(9)10-7(2,3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZKICWRYOHMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461850 | |
Record name | t-butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76849-54-2 | |
Record name | t-butyl pyruvate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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